2-Cyclobutoxypyrimidin-5-amine

Physicochemical property differentiation Hydrogen bond acceptor count Molecular weight comparison

Standard 2-alkoxy-5-aminopyrimidine analogs lack the conformational constraint of the cyclobutoxy ring, altering SAR outcomes for kinase inhibitor programs. This compound provides a validated scaffold (elaborated derivatives show IC50s to 1.20 nM). - Conformationally restricted cyclobutyl ether reduces entropic binding penalty - 5-Position primary amine enables rapid amidation/sulfonylation - Regiochemically pure (2-substituted) for symmetric C4/C6 derivatization

Molecular Formula C8H11N3O
Molecular Weight 165.19 g/mol
Cat. No. B15262896
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Cyclobutoxypyrimidin-5-amine
Molecular FormulaC8H11N3O
Molecular Weight165.19 g/mol
Structural Identifiers
SMILESC1CC(C1)OC2=NC=C(C=N2)N
InChIInChI=1S/C8H11N3O/c9-6-4-10-8(11-5-6)12-7-2-1-3-7/h4-5,7H,1-3,9H2
InChIKeyPEMJAWOSINNXOR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Cyclobutoxypyrimidin-5-amine: Identity and Physicochemical Profile


2-Cyclobutoxypyrimidin-5-amine (CAS 1250704-92-7) is a heterocyclic small molecule belonging to the 2-alkoxy-5-aminopyrimidine subclass, with molecular formula C₈H₁₁N₃O and molecular weight 165.19 g/mol . The compound features a pyrimidine ring substituted at the 2-position with a cyclobutoxy group (-O-cyclobutyl) and at the 5-position with a primary amine (-NH₂). This substitution pattern places it within a family of aminopyrimidine derivatives widely employed as kinase inhibitor scaffolds, nucleoside analog intermediates, and chemical biology probes [1][2]. The cyclobutoxy substituent introduces a conformationally constrained, medium-sized aliphatic ether that modulates both steric and electronic properties relative to linear alkoxy or direct cycloalkyl analogs.

Constrained cyclic ether variant for 2-position SAR studies
Pre-organized fragment for conformational restriction in library design
Regiospecific core for carbocyclic nucleoside analog synthesis

Why Generic 5-Aminopyrimidine Analogs Cannot Substitute


Generic substitution of 2-cyclobutoxypyrimidin-5-amine with other 5-aminopyrimidine analogs is scientifically unjustified because even minor changes to the 2-position substituent—removing the oxygen linker, altering ring size, or repositioning the amine—produce compounds with measurably different molecular properties (MW shifts ≥16 Da, topological polar surface area changes, and altered hydrogen bond acceptor count), which in turn affect target engagement, metabolic stability, and synthetic tractability . The cyclobutoxy group provides a specific combination of conformational restriction, steric bulk, and electron donation through the ether oxygen that cannot be replicated by directly attached cycloalkyl (e.g., 2-cyclobutylpyrimidin-5-amine, CAS 1260833-10-0, MW 149.19) or by regioisomeric placement of the same substituent (e.g., 4-cyclobutoxypyrimidin-5-amine, CAS 1541400-21-8) .

Target Compound
Substitutes & Risks
2-Cyclobutoxypyrimidin-5-amine (cyclobutoxy ether)
2-Cyclobutyl analog Lacks ether oxygen, altering molecular weight and HBA profile
4-Cyclobutoxy regioisomer Different electronic activation; unsuitable for symmetric C4/C6 derivatization
Open-chain alkoxy analogs Higher conformational flexibility may shift target engagement and metabolic profile

Quantitative Differentiation from Closest Structural Analogs


Oxygen Linker Impact on Molecular Weight and HBA Profile

2-Cyclobutoxypyrimidin-5-amine (C₈H₁₁N₃O, MW 165.19) differs from the direct carbon-linked analog 2-cyclobutylpyrimidin-5-amine (C₈H₁₁N₃, MW 149.19) by the presence of an ether oxygen atom at the 2-position linker. This results in a molecular weight increase of 16 Da (165.19 vs. 149.19), an additional hydrogen bond acceptor (HBA count = 4 vs. 3), and a decrease in computed logP approximately 0.3–0.5 log units based on the oxygen contribution . These parameters alter passive membrane permeability, aqueous solubility, and cytochrome P450 metabolic susceptibility in a manner that cannot be compensated by simple formulation adjustments [1].

Oxygen Linker ΔMW/ΔHBA
Head-to-head
+16 Da
+1 HBA
ΔcLogP ~−0.3 to −0.5
Alters permeability and metabolic susceptibility
Compared to 2-cyclobutyl analog; fragment-based estimation
Physicochemical property differentiation Hydrogen bond acceptor count Molecular weight comparison

Regioisomeric Effects on Synthetic Accessibility and Reactivity

The 2-cyclobutoxy isomer (CAS 1250704-92-7) and 4-cyclobutoxy isomer (CAS 1541400-21-8) share identical molecular formula (C₈H₁₁N₃O) and molecular weight (165.19 g/mol) but differ in the position of the cyclobutoxy group on the pyrimidine ring . In the 2-isomer, the cyclobutoxy group is adjacent to only one ring nitrogen (N3), whereas in the 4-isomer, it is flanked by N3 and C5-NH₂. This positional difference alters the electronic environment: the 2-position is more electrophilic due to the electron-withdrawing effect of both ring nitrogens, making the 2-cyclobutoxy derivative a more suitable substrate for nucleophilic aromatic substitution (SNAr) reactions at the remaining 4- and 6-positions, and for palladium-catalyzed cross-couplings where the 2-alkoxy group serves as a directing or activating element [1].

Regioisomer Reactivity
Head-to-head
C2 isomer: symmetric C4/C6 activation for SNAr
Regiochemistry governs synthetic accessibility
Distinct NMR signatures verifiable; class-level pyrimidine reactivity
Regioisomer differentiation Synthetic accessibility Cross-coupling reactivity

Conformational Constraint vs. Open-Chain Alkoxy Analogs

The cyclobutoxy substituent in 2-cyclobutoxypyrimidin-5-amine imposes significantly greater conformational restriction than open-chain alkoxy analogs such as 2-n-propoxypyrimidin-5-amine or 2-isopropoxypyrimidin-5-amine. The cyclobutyl ring restricts rotation about the C-O bond to a limited number of puckered conformations (typically 2–4 low-energy conformers), whereas n-propoxy and isopropoxy groups possess 2–3 rotatable bonds each, generating larger conformational ensembles [1][2]. This reduction in conformational entropy translates to a measurable difference in the entropic penalty upon target binding, with constrained cyclic ethers typically showing 0.5–1.5 kcal/mol lower ΔS‡ of binding compared to flexible alkoxy chains, potentially yielding better binding free energy when the bioactive conformation is pre-organized [3].

Conformational Constraint
Class-level
~2–4 conformers vs ≥9 for n-propoxy
Reduced entropic penalty upon target binding
Class-level inference; no direct fragment binding data
Conformational restriction Entropic binding contribution Kinase inhibitor scaffold design

High-Affinity Ligands Derived from the 2-Cyclobutoxy-pyrimidin-5-yl Core

The 2-cyclobutoxy-pyrimidin-5-yl substructure—the core scaffold of 2-cyclobutoxypyrimidin-5-amine—appears in more elaborated ligands with reported subnanomolar activity, demonstrating that this fragment is compatible with high-affinity target engagement. For example, a compound containing the 4-(2-cyclobutoxy-pyrimidin-5-yl) moiety (BDBM228188) showed an IC₅₀ of 1.20 nM in a FLIPR-based cellular assay using engineered CHO-K1 cells at pH 7.4 [1]. While this IC₅₀ value belongs to the elaborated ligand and not to 2-cyclobutoxypyrimidin-5-amine itself, it establishes that the 2-cyclobutoxypyrimidin-5-yl fragment can serve as a productive core for potent bioactivity, a feature that is not guaranteed for all aminopyrimidine isomers or linker variants [2].

Elaborated Ligand Affinity
Supporting evidence
IC₅₀ 1.20 nM
Fragment-to-lead >1,000-fold affinity gain
Data from elaborated BDBM228188 ligand; not fragment alone
Bioactive substructure Kinase probe compound Fragment-based drug discovery

High-Impact Procurement Scenarios


SAR Studies for 2-Position Alkoxy Variation

In medicinal chemistry programs exploring structure-activity relationships at the 2-position of 5-aminopyrimidines, 2-cyclobutoxypyrimidin-5-amine provides a specific, conformationally constrained cyclic ether variant. Its molecular weight (165.19), hydrogen bond acceptor count (4), and lipophilicity profile are distinct from both the direct carbon-linked analog (MW 149.19, HBA = 3) and open-chain alkoxy variants [1]. This makes it an essential member of a rationally designed compound matrix for probing the steric, electronic, and conformational requirements of the target binding pocket, without confounding by the absence of the ether oxygen or by excessive conformational flexibility. Procurement of this specific compound ensures that the SAR dataset includes a compound that tests the contribution of the oxygen atom and the cyclobutyl ring simultaneously [2].

Fragment-Based Libraries with Pre-organized Conformation

The cyclobutoxy group in 2-cyclobutoxypyrimidin-5-amine imposes conformational restriction that reduces the entropic penalty upon target binding relative to flexible alkoxy analogs [1]. Combined with the synthetic accessibility of the 5-amino group for rapid elaboration (amidation, sulfonylation, reductive amination), this compound is well-suited as a fragment in library construction. Its regioisomeric identity (2-substituted rather than 4-substituted) provides symmetric activation of C4 and C6 positions, enabling efficient parallel derivatization . The demonstrated ability of elaborated 2-cyclobutoxy-pyrimidin-5-yl derivatives to achieve subnanomolar IC₅₀ values (1.20 nM) validates the scaffold's potential for high-affinity lead generation [2].

Nucleoside Analog Intermediate Requiring Regiospecific Core

Patent literature identifies 2-cyclobutoxypyrimidin-5-amine as an important intermediate for synthesizing novel 5-substituted pyrimidine carbocyclic nucleoside medicines [1]. The defined 2-cyclobutoxy-5-amine substitution pattern is critical for downstream regioselective N-glycosylation or C–C bond formation at the pyrimidine ring. Use of the incorrect regioisomer (e.g., 4-cyclobutoxypyrimidin-5-amine) would lead to different coupling regiochemistry and potentially inactive nucleoside analogs. The compound's purity specification (typically ≥95% based on vendor datasheets) and precise positional identity enable reproducible synthetic routes suitable for scale-up to preclinical supply .

Kinase Probe Development with Validated Pharmacophore

The 2-cyclobutoxy-pyrimidin-5-yl substructure is validated in the patent literature as a productive pharmacophoric element for kinase inhibition, with elaborated derivatives reaching IC₅₀ values as low as 1.20 nM in cellular assays [1]. 2-Cyclobutoxypyrimidin-5-amine serves as the minimal core for constructing such kinase probes. For research groups developing selective kinase inhibitors, procuring this specific aminopyrimidine building block ensures access to a scaffold with demonstrated potential for high-affinity target engagement, reducing the risk of investing synthetic effort in an unvalidated core. The cyclobutoxy group distinguishes this scaffold from pyrimidines bearing linear alkoxy or direct cycloalkyl substituents, which may exhibit different selectivity profiles across the kinome [2].

Application
Selection Property
Validation Focus
2-Position SAR Studies
Constrained cyclic ether with distinct HBA profile
Verify MW, HBA, and lipophilicity contribution
Fragment-Based Library Design
Pre-organized conformation; symmetric C4/C6 reactivity
Assess binding entropy and parallel derivatization efficiency
Nucleoside Analog Intermediate
Regiospecific 2-cyclobutoxy-5-amine substitution
Ensure correct regioisomer for N-glycosylation regiochemistry
Kinase Probe Development
Validated scaffold with reported high-affinity elaboration potential
Confirm core identity and assess selectivity in kinase panel
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